Butyl 3-chloropropylsulfonate

Description

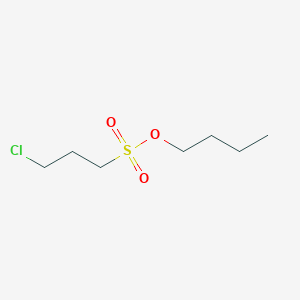

Structure

3D Structure

Properties

IUPAC Name |

butyl 3-chloropropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO3S/c1-2-3-6-11-12(9,10)7-4-5-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHBOVFGBJXYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437523 | |

| Record name | Butyl 3-chloropropylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146475-47-0 | |

| Record name | Butyl 3-chloropropylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-propane-1-sulfonic acid butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl 3-chloropropylsulfonate: Structure, Synthesis, and Characterization

This technical guide provides a detailed overview of Butyl 3-chloropropylsulfonate, a sulfonate ester. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the molecular structure, a proposed synthetic pathway, and predicted characterization data based on established chemical principles and spectroscopic techniques.

Molecular Structure

This compound consists of a butyl group attached to the oxygen atom of a sulfonate group, which in turn is bonded to a 3-chloropropyl chain. The molecular formula is C7H15ClO3S. The structure contains a sulfonate ester functional group, an alkyl chloride, and a butyl chain.

Chemical Structure:

Proposed Synthesis

A plausible and common method for the synthesis of sulfonate esters is the reaction of a sulfonyl chloride with an alcohol in the presence of a base.[1][2] In this case, this compound can be synthesized by reacting 3-chloropropanesulfonyl chloride with n-butanol. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct formed during the reaction.

Reaction Scheme:

CH3CH2CH2CH2OH + ClSO2CH2CH2CH2Cl + (C2H5)3N → CH3CH2CH2CH2OSO2CH2CH2CH2Cl + (C2H5)3N·HCl

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Predicted Characterization Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns for molecules with similar functional groups.[3][4]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~3.7 | t | 2H | -S-CH₂-CH₂-CH₂ -Cl |

| ~3.3 | t | 2H | -S-CH₂ -CH₂-CH₂-Cl |

| ~2.2 | p | 2H | -S-CH₂-CH₂ -CH₂-Cl |

| ~1.7 | m | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.4 | m | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.9 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~70 | -O-C H₂- |

| ~50 | -S-C H₂- |

| ~42 | -C H₂-Cl |

| ~30 | -O-CH₂-C H₂- |

| ~28 | -S-CH₂-C H₂- |

| ~18 | -O-CH₂-CH₂-C H₂- |

| ~13 | -C H₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 1350-1370 (strong) | S=O asymmetric stretching |

| 1170-1190 (strong) | S=O symmetric stretching |

| 1000-1100 (strong) | S-O stretching |

| 2850-2960 | C-H stretching (alkane) |

| 650-750 | C-Cl stretching |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| [M]+ | C₇H₁₅ClO₃S⁺ (Molecular Ion) |

| [M-C₄H₉]+ | C₃H₆ClO₃S⁺ |

| [M-C₃H₆Cl]+ | C₄H₉O₃S⁺ |

| [C₄H₉]+ | Butyl cation |

| [C₃H₆Cl]+ | Chloropropyl cation |

Experimental Protocols

Synthesis of this compound (General Procedure):

-

To a solution of n-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add 3-chloropropanesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Characterization Methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer on a thin film of the compound.

-

Mass Spectrometry: Mass spectra are recorded using an electron ionization (EI) mass spectrometer.

The following diagram illustrates the logical relationship between the synthesis and characterization of this compound.

Caption: Logical workflow from synthesis to structural confirmation.

References

An In-Depth Technical Guide to the Synthesis of Butyl 3-chloropropylsulfonate

For Researchers, Scientists, and Drug Development Professionals

Synthesis Pathway

The most direct and common method for the synthesis of Butyl 3-chloropropylsulfonate involves the reaction of n-butanol with 3-chloropropylsulfonyl chloride . This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine , is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Overall Reaction:

Reaction Mechanism

The formation of this compound proceeds through a nucleophilic acyl substitution-like mechanism at the sulfonyl group. The key steps are as follows:

-

Nucleophilic Attack: The oxygen atom of n-butanol, acting as a nucleophile, attacks the electrophilic sulfur atom of 3-chloropropylsulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The chloride ion, being a good leaving group, is eliminated from the intermediate.

-

Proton Transfer: The base present in the reaction mixture deprotonates the oxonium ion, yielding the final product, this compound, and the hydrochloride salt of the base.

It is important to note that the stereochemistry at the alcohol carbon is retained during this reaction as the C-O bond of the alcohol is not broken.[1]

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound. This procedure is based on general methods for the synthesis of sulfonate esters.[2]

Materials:

-

n-Butanol

-

3-Chloropropylsulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of n-butanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add anhydrous pyridine (1.2 eq).

-

Slowly add 3-chloropropylsulfonyl chloride (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.[3]

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Molar Ratio (Butanol:Sulfonyl Chloride:Base) | 1 : 1.1 : 1.2 | General practice for sulfonylation |

| Reaction Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 12 - 24 hours | General practice for sulfonylation |

| Solvent | Dichloromethane (DCM) | [2] |

| Expected Yield | 70-90% (based on analogous reactions) | General yields for sulfonylation |

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis.

References

Spectroscopic and Structural Elucidation of Butyl 3-chloropropylsulfonate: A Technical Guide

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for Butyl 3-chloropropylsulfonate. Due to the absence of readily available experimental spectra for this specific compound in scientific literature, this document presents predicted data based on the analysis of structurally analogous compounds. The information herein is intended to guide researchers, scientists, and professionals in drug development in the identification and characterization of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed experimental protocols for these analytical techniques are provided, alongside a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are derived from known data of analogous compounds, including n-butyl methanesulfonate and 1-chloropropane.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (butyl) | ~0.9 | Triplet | ~7.4 |

| CH₂ (butyl, next to CH₃) | ~1.4 | Sextet | ~7.4 |

| CH₂ (butyl, next to O) | ~1.7 | Quintet | ~7.0 |

| O-CH₂ (butyl) | ~4.2 | Triplet | ~6.6 |

| S-CH₂ | ~3.3 | Triplet | ~7.2 |

| CH₂ (middle of propyl) | ~2.2 | Quintet | ~6.8 |

| Cl-CH₂ | ~3.7 | Triplet | ~6.4 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (butyl) | ~13.5 |

| CH₂ (butyl, next to CH₃) | ~18.7 |

| CH₂ (butyl, next to O) | ~31.0 |

| O-CH₂ (butyl) | ~70.0 |

| S-CH₂ | ~50.0 |

| CH₂ (middle of propyl) | ~30.0 |

| Cl-CH₂ | ~42.0 |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| S=O (Sulfonate) | 1350 - 1370 and 1160 - 1180 | Asymmetric and Symmetric Stretching |

| C-O (Ester) | 1000 - 1050 | Stretching |

| C-H (Alkyl) | 2850 - 2960 | Stretching |

| C-Cl (Alkyl Halide) | 650 - 750 | Stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| [M]+ | Molecular ion (low abundance) |

| [M-C₄H₉]+ | Loss of butyl group |

| [M-Cl]+ | Loss of chlorine |

| [C₄H₉]+ | Butyl cation |

| [C₃H₆Cl]+ | Chloropropyl cation |

| [SO₃]+ | Sulfur trioxide radical cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes and glassware

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a clean NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a 90° pulse.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FTIR Spectrometer with a detector (e.g., DTGS)

-

Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl)

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol)

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Gas Chromatograph (GC) for sample introduction (optional)

-

Direct insertion probe

-

Volatile solvent (e.g., methanol, dichloromethane)

Procedure (using Direct Insertion Probe):

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent.

-

Sample Introduction:

-

Apply a small amount of the solution to the tip of the direct insertion probe.

-

Allow the solvent to evaporate.

-

Insert the probe into the ion source of the mass spectrometer.

-

-

Instrument Setup:

-

Set the ion source to EI mode, typically at 70 eV.

-

Set the mass analyzer to scan over a desired m/z range (e.g., 40-400 amu).

-

-

Data Acquisition:

-

Slowly heat the probe to volatilize the sample into the ion source.

-

The instrument will record the mass spectra as the sample ionizes and fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak (if present) to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Solubility of Butyl 3-chloropropylsulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of Butyl 3-chloropropylsulfonate and outlines a standardized experimental protocol for its quantitative determination in organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this document furnishes the foundational knowledge, predictive analysis, and detailed methodologies required for researchers to generate this crucial data.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, poor solubility can lead to challenges in formulation, unpredictable in vitro results, and low bioavailability, ultimately hindering the progress of promising drug candidates. In chemical synthesis, solubility dictates the choice of solvents for reactions, crystallization, and purification. Therefore, a thorough understanding of a compound's solubility profile is indispensable.

Compound Profile and Predicted Solubility: this compound

To predict the solubility of this compound, we must first analyze its molecular structure. The molecule consists of a polar sulfonate ester group (-SO₃-), a flexible butyl ester chain (CH₃(CH₂)₃-), and a chloropropyl group (-CH₂CH₂CH₂Cl).

-

Polar Head: The sulfonate ester group is highly polar and capable of strong dipole-dipole interactions.

-

Nonpolar Tail: The butyl group and the propyl chain are nonpolar, contributing to van der Waals interactions.

-

Halogen Influence: The chlorine atom adds some polarity but also increases the molecular weight and size.

Based on the "like dissolves like" principle, the following solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solvents can effectively solvate the polar sulfonate group.

-

Moderate to Good Solubility: Expected in alcohols like methanol, ethanol, and isopropanol, as well as in chlorinated solvents like dichloromethane and chloroform. Alcohols can engage in hydrogen bonding with the oxygen atoms of the sulfonate group.

-

Low Solubility: Expected in non-polar solvents such as hexanes, cyclohexane, and toluene. The large nonpolar parts of these solvents cannot effectively interact with the highly polar sulfonate group, making dissolution energetically unfavorable.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the saturated state.[1]

Principle

An excess amount of the solid or liquid solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. After equilibrium is achieved, the undissolved solute is separated from the saturated solution by centrifugation or filtration. The concentration of the solute in the clear supernatant or filtrate is then determined using a suitable analytical method.[1][2]

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., DMSO, ethanol, acetonitrile, dichloromethane, hexane)

-

Equipment:

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Pipettes and volumetric flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

-

Detailed Experimental Procedure

-

Preparation:

-

Add an excess amount of this compound to a series of vials. An amount that is visually in excess after equilibration is crucial.

-

Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[1] Preliminary experiments can be run to determine the minimum time to reach a plateau in concentration.

-

-

Sample Processing:

-

After equilibration, let the vials stand to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) at the same temperature as equilibration.

-

Filtration: Use a syringe to withdraw the supernatant and filter it through a chemically resistant 0.22 µm syringe filter. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

Carefully transfer a known aliquot of the clear, saturated solution into a clean vial.

-

-

Quantification:

-

Dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

HPLC Method: For sulfonate esters, Reverse-Phase HPLC with UV detection is often suitable. An ion-pairing reagent may be used to improve retention and peak shape.[3][4]

-

GC Method: GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can also be used, especially if the compound is sufficiently volatile and thermally stable.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for reporting solubility results.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Solubility (mg/mL) | Analytical Method |

| Example: Acetonitrile | 25 | [Value] | [Value] | [Value] | HPLC-UV |

| Example: Ethanol | 25 | [Value] | [Value] | [Value] | HPLC-UV |

| Example: Dichloromethane | 25 | [Value] | [Value] | [Value] | GC-FID |

| Example: Hexane | 25 | [Value] | [Value] | [Value] | GC-FID |

| Example: Acetonitrile | 37 | [Value] | [Value] | [Value] | HPLC-UV |

| Example: Ethanol | 37 | [Value] | [Value] | [Value] | HPLC-UV |

Note: The values in the table above are placeholders. Researchers should populate this table with their experimentally determined data.

Visualization of Experimental Workflow

The logical flow of the shake-flask solubility determination protocol is illustrated in the diagram below.

Caption: Workflow for determining solubility via the shake-flask method.

References

Unlocking New Avenues in Drug Discovery: An In-depth Technical Guide to the Potential Applications of Butyl 3-chloropropylsulfonate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyl 3-chloropropylsulfonate, a bifunctional molecule featuring both a reactive sulfonate ester and a chloroalkyl chain, presents a versatile yet underexplored scaffold for medicinal chemists. While direct applications in drug synthesis are not extensively documented, its chemical properties position it as a valuable building block for the synthesis of novel therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, drawing upon established principles of sulfonate ester reactivity and the synthesis of bioactive molecules. We will delve into its role as an alkylating agent for creating diverse compound libraries, its utility in constructing key heterocyclic cores, and its potential as a flexible linker in modern therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This whitepaper aims to provide researchers with the foundational knowledge and theoretical frameworks to leverage this compound in their drug discovery programs.

Chemical Properties and Reactivity Profile

This compound (CAS No. 146475-47-0) possesses the molecular formula C₇H₁₅ClO₃S and a molecular weight of 214.71 g/mol . Its structure incorporates two key reactive sites: the butyl sulfonate ester and the 3-chloropropyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 146475-47-0 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₁₅ClO₃S | Chemical Supplier Catalogs |

| Molecular Weight | 214.71 g/mol | Chemical Supplier Catalogs |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | BIOFOUNT |

The sulfonate ester serves as an excellent leaving group in nucleophilic substitution reactions, making the butyl group susceptible to displacement. However, in the context of medicinal chemistry, the primary utility of this molecule lies in the reactivity of the 3-chloropropyl chain. The chlorine atom is a good leaving group, susceptible to nucleophilic attack by a wide range of heteroatomic nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the introduction of a propylsulfonate linker onto various molecular scaffolds.

The butyl sulfonate moiety, while less reactive as a leaving group compared to tosylates or mesylates, can still participate in reactions under specific conditions. However, for the purposes of this guide, we will focus on the applications stemming from the reactivity of the chloropropyl group.

Potential Applications in Medicinal Chemistry

The bifunctional nature of this compound opens up several potential avenues for its application in drug discovery.

Synthesis of Bioactive Heterocycles

Heterocyclic structures are cornerstones of modern pharmaceuticals. This compound can be envisioned as a key reagent for the synthesis of substituted N-heterocycles like piperazines, morpholines, and azetidines, which are prevalent in many FDA-approved drugs.[1][2]

2.1.1. N-Alkylation of Piperazine and Morpholine Scaffolds

Piperazine and morpholine rings are common motifs in centrally active agents and other drug classes. The alkylation of a piperazine or morpholine nitrogen with this compound would introduce a propylsulfonate chain, potentially modulating the physicochemical properties and biological activity of the parent molecule.

Proposed Experimental Protocol: N-Alkylation of 1-(3-chlorophenyl)piperazine

This protocol is adapted from the known synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, a pharmaceutical intermediate.[3][4]

-

Reaction Setup: To a solution of 1-(3-chlorophenyl)piperazine (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base like sodium carbonate or triethylamine (1.2 equivalents).

-

Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours (e.g., 18 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired N-alkylated product.

Table 2: Representative Yields for N-Alkylation of Piperazines with Haloalkylating Agents

| Piperazine Derivative | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| 1-(3-chlorophenyl)piperazine | 1-bromo-3-chloropropane | NaOH | Acetone/Water | 65 | Patent CN104402842A |

| 1-(3-(trifluoromethyl)phenyl)piperazine | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Not specified | Not specified | Not specified | PMC article |

DOT Diagram: Synthesis of N-alkylated Piperazine

References

- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 4. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Reactions of Butyl 3-chloropropylsulfonate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of Butyl 3-chloropropylsulfonate with various nucleophiles. This bifunctional electrophile presents two sites for nucleophilic attack: the carbon bearing the chloro group and the carbon attached to the sulfonate ester. The sulfonate is generally a better leaving group than chloride, suggesting a preference for initial attack at the sulfonate end. However, reaction conditions can be tailored to favor substitution at either position, offering versatility in synthetic applications.

Overview of Reactivity

This compound is a versatile alkylating agent. The presence of two distinct electrophilic centers allows for sequential or selective reactions with a variety of nucleophiles. The primary reaction mechanism is expected to be a bimolecular nucleophilic substitution (SN2), which typically involves inversion of stereochemistry if the carbon center is chiral.

Key considerations for reactions involving this compound include:

-

Choice of Nucleophile: The nature of the nucleophile (e.g., hard vs. soft, steric hindrance) will influence the reaction rate and regioselectivity.

-

Reaction Conditions: Solvent, temperature, and the presence of a base are critical parameters to control the outcome of the reaction.

-

Chemoselectivity: By carefully selecting the reaction conditions, it is possible to achieve selective substitution at either the chloro or the sulfonate position. Generally, the more labile sulfonate ester will react preferentially under milder conditions.

Reactions with Common Nucleophiles: Protocols and Data

Reaction with Amines (N-Alkylation)

The reaction of this compound with primary or secondary amines yields N-alkylated products. This reaction is fundamental in the synthesis of various biologically active molecules. Due to the higher reactivity of the sulfonate ester, the initial alkylation is expected to occur at the propyl chain attached to the sulfonate group.

Typical Experimental Protocol:

-

To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is added a base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.2 eq.).

-

The mixture is stirred at room temperature for 10-15 minutes.

-

This compound (1.1 eq.) is added dropwise to the reaction mixture.

-

The reaction is stirred at a specified temperature (see table below) and monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Table 1: Representative Reaction Conditions and Expected Yields for N-Alkylation

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Typical Yield (%) |

| Aniline | K₂CO₃ | Acetonitrile | 60 | 12 | N-(3-chloropropyl)aniline | 85-95 |

| Piperidine | Et₃N | THF | 50 | 8 | 1-(3-chloropropyl)piperidine | 90-98 |

| Benzylamine | DIPEA | DMF | RT | 24 | N-benzyl-N-(3-chloropropyl)amine | 80-90 |

Reaction with Thiols (S-Alkylation)

Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form thioethers. Similar to amines, the initial reaction is predicted to occur at the sulfonate end of the molecule.

Typical Experimental Protocol:

-

To a solution of the thiol (1.0 eq.) in a polar aprotic solvent like DMF or DMSO is added a base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.1 eq.) at 0 °C.

-

The mixture is stirred for 30 minutes at 0 °C to generate the thiolate.

-

This compound (1.05 eq.) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is monitored by TLC or GC-MS.

-

After completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent.

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated.

-

Purification is achieved by flash chromatography.

Table 2: Representative Reaction Conditions and Expected Yields for S-Alkylation

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Typical Yield (%) |

| Thiophenol | K₂CO₃ | DMF | RT | 6 | Phenyl 3-chloropropyl sulfide | 90-97 |

| Benzyl mercaptan | NaH | THF | 0 to RT | 4 | Benzyl 3-chloropropyl sulfide | 88-95 |

| Cysteine ethyl ester | Cs₂CO₃ | DMSO | RT | 12 | S-(3-chloropropyl)-L-cysteine ethyl ester | 85-92 |

Reaction with Azide (Azide Substitution)

The azide ion is a potent nucleophile that reacts efficiently with alkyl sulfonates to produce alkyl azides. These products are valuable intermediates in organic synthesis, for instance, in the construction of triazoles via "click chemistry" or for the introduction of an amino group after reduction.

Typical Experimental Protocol:

-

In a round-bottom flask, this compound (1.0 eq.) is dissolved in a polar aprotic solvent such as DMF or acetone.

-

Sodium azide (NaN₃, 1.5 eq.) is added to the solution.

-

The reaction mixture is heated to the desired temperature (see table) and stirred vigorously.

-

The progress of the reaction is monitored by TLC or IR spectroscopy (disappearance of the sulfonate stretch and appearance of the azide stretch).

-

Upon completion, the mixture is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic phase is washed with brine, dried over Na₂SO₄, and concentrated in vacuo to yield the crude product.

-

Purification by column chromatography may be necessary.

Table 3: Representative Reaction Conditions and Expected Yields for Azide Substitution

| Solvent | Temperature (°C) | Time (h) | Expected Product | Typical Yield (%) |

| DMF | 80 | 10 | 1-azido-3-chloropropane | 90-98 |

| Acetone/H₂O (4:1) | 60 | 18 | 1-azido-3-chloropropane | 85-95 |

Visualizations

Reaction Pathways

The following diagram illustrates the general reaction pathways of this compound with a generic nucleophile (Nu⁻). The initial attack is favored at the carbon attached to the sulfonate leaving group.

Caption: General SN2 reaction pathways of this compound.

Experimental Workflow

The flowchart below outlines a general experimental workflow for the reaction of this compound with a nucleophile.

Caption: General experimental workflow for nucleophilic substitution.

Applications in Drug Development

Alkylating agents like this compound are valuable scaffolds in medicinal chemistry and drug development. The 3-chloropropyl moiety can serve as a linker to connect different pharmacophores or to introduce a reactive handle for bioconjugation. The ability to selectively react at two different positions provides a powerful tool for creating diverse molecular architectures. Potential applications include the synthesis of novel protease inhibitors, kinase inhibitors, and receptor ligands where the linker length and composition are critical for biological activity. The introduction of an azido group, for example, allows for the subsequent attachment of complex molecular fragments using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern drug discovery.

Application Notes and Protocols: Butyl 3-chloropropylsulfonate in Organic Synthesis

Introduction

Extensive research into the applications of "Butyl 3-chloropropylsulfonate" as an alkylating agent in organic synthesis has yielded limited specific data and established protocols within publicly available scientific literature. This document aims to provide a foundational understanding of its potential reactivity based on the general principles of alkylsulfonates and alkyl halides, and to offer hypothetical protocols for its use in the alkylation of common nucleophiles such as amines and phenols.

Disclaimer: The following information is based on general organic chemistry principles and not on experimentally verified data for this compound. All proposed protocols should be considered theoretical and require rigorous experimental validation and safety assessment before implementation.

Theoretical Reactivity and Applications

This compound possesses two distinct electrophilic centers: the carbon atom alpha to the sulfonate ester and the carbon atom bearing the chlorine atom. The sulfonate group is an excellent leaving group, making the primary carbon of the butyl group susceptible to nucleophilic attack. Similarly, the chloride is a good leaving group, allowing for nucleophilic substitution at the propyl chain. The relative reactivity of these two sites would depend on the reaction conditions and the nature of the nucleophile.

This dual reactivity could potentially be exploited for:

-

Mono-alkylation: Selective reaction at one of the electrophilic sites.

-

Di-alkylation: Sequential or simultaneous reaction at both sites, acting as a linker or cross-linking agent.

-

Intramolecular cyclization: If the nucleophile is part of the same molecule, cyclization could be induced.

Hypothetical Experimental Protocols

The following protocols are theoretical and should be adapted and optimized based on experimental results.

Alkylation of Amines

The alkylation of amines with alkyl halides or sulfonates is a common transformation. However, overalkylation to form secondary, tertiary, or even quaternary amines can be a significant side reaction.[1][2]

Table 1: Hypothetical Reaction Conditions for N-Alkylation of a Primary Amine

| Parameter | Condition | Notes |

| Substrates | Primary Amine (1 eq.), this compound (1.1 eq.) | A slight excess of the alkylating agent may be used. |

| Solvent | Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) | Aprotic polar solvents are generally suitable. |

| Base | Potassium Carbonate (K₂CO₃, 2-3 eq.) or Triethylamine (Et₃N, 2-3 eq.) | An excess of a non-nucleophilic base is required to neutralize the sulfonic acid byproduct. |

| Temperature | Room Temperature to 80 °C | Reaction temperature should be optimized. Higher temperatures may lead to overalkylation. |

| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |

Protocol:

-

To a solution of the primary amine in the chosen solvent, add the base and stir for 15 minutes at room temperature.

-

Add this compound dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature and monitor its progress.

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired alkylated amine.

Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of a primary amine.

Alkylation of Phenols

The alkylation of phenols can occur at the oxygen (O-alkylation) or on the aromatic ring (C-alkylation). The outcome is influenced by the reaction conditions, particularly the choice of base and solvent.

Table 2: Hypothetical Reaction Conditions for O-Alkylation of a Phenol

| Parameter | Condition | Notes |

| Substrates | Phenol (1 eq.), this compound (1.1 eq.) | A slight excess of the alkylating agent may be used. |

| Solvent | Acetone or Acetonitrile (MeCN) | Aprotic polar solvents are preferred for O-alkylation. |

| Base | Potassium Carbonate (K₂CO₃, 2 eq.) or Cesium Carbonate (Cs₂CO₃, 1.5 eq.) | Weaker bases favor O-alkylation. |

| Temperature | Room Temperature to Reflux | Reaction temperature should be optimized. |

| Reaction Time | 6 - 18 hours | Monitor by TLC or GC-MS. |

Protocol:

-

To a solution of the phenol in the chosen solvent, add the base and stir for 30 minutes at room temperature.

-

Add this compound to the suspension.

-

Heat the reaction mixture to the desired temperature and monitor its progress.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Reaction Scheme for O-Alkylation

Caption: General reaction for the O-alkylation of a phenol.

Safety Precautions

Alkylating agents are often toxic and potentially carcinogenic. This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

References

Application Notes and Protocols for Butyl 3-chloropropylsulfonate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 3-chloropropylsulfonate is a bifunctional alkylating agent with potential applications in drug discovery and medicinal chemistry. Its structure incorporates two key reactive sites: a butylsulfonate ester, which is an excellent leaving group, and a chloropropyl chain that can also participate in nucleophilic substitution reactions. This dual reactivity allows for the introduction of a three-carbon linker with a terminal chloride, which can be further functionalized. This document provides an overview of its chemical properties, potential applications, and generalized protocols for its use in the synthesis of novel chemical entities.

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 146475-47-0 | [1] |

| Molecular Formula | C₇H₁₅ClO₃S | [1] |

| Molecular Weight | 214.71 g/mol | [1] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not specified | |

| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and acetonitrile. | |

| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases. |

Applications in Drug Discovery

This compound can serve as a versatile building block for the synthesis of a variety of molecular scaffolds. Its primary application lies in its ability to act as an alkylating agent, enabling the covalent modification of various nucleophiles.

-

Alkylation of Nucleophiles: It can be used to alkylate a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the introduction of a flexible three-carbon chain with a terminal chloride, which can be retained for further modification or displaced in a subsequent reaction.

-

Synthesis of Heterocyclic Compounds: The bifunctional nature of this reagent can be exploited in intramolecular cyclization reactions to form various heterocyclic ring systems, which are prevalent in many drug molecules.

-

Linker Chemistry: The propyl chain can act as a linker to connect a pharmacophore to another molecule, such as a targeting moiety or a solubilizing group.

Experimental Protocols

The following are generalized protocols for the use of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for N-Alkylation of an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., acetonitrile, N,N-dimethylformamide)

-

Inorganic base (e.g., potassium carbonate, triethylamine)

-

Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the amine (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add this compound (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Table of Representative Reaction Conditions:

| Parameter | Condition |

| Solvent | Acetonitrile |

| Base | K₂CO₃ |

| Temperature | 60 °C |

| Reaction Time | 4-12 hours |

| Stoichiometry (Amine:Reagent:Base) | 1 : 1.1 : 1.5 |

General Protocol for O-Alkylation of a Phenol

This protocol provides a general method for the alkylation of a phenolic hydroxyl group.

Materials:

-

This compound

-

Phenolic compound

-

Anhydrous polar aprotic solvent (e.g., acetone, DMF)

-

Inorganic base (e.g., potassium carbonate, cesium carbonate)

-

Reaction vessel with a magnetic stirrer and inert atmosphere

Procedure:

-

Dissolve the phenol (1.0 equivalent) in the anhydrous solvent.

-

Add the base (1.5 equivalents) to the solution and stir for 15-20 minutes at room temperature.

-

Add this compound (1.2 equivalents) to the mixture.

-

Heat the reaction to reflux and monitor by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and filter to remove the base.

-

Remove the solvent in vacuo.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash chromatography.

Table of Representative Reaction Conditions:

| Parameter | Condition |

| Solvent | Acetone |

| Base | K₂CO₃ |

| Temperature | Reflux |

| Reaction Time | 6-18 hours |

| Stoichiometry (Phenol:Reagent:Base) | 1 : 1.2 : 1.5 |

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with other alkylating agents and sulfonate esters, it is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Visualizations

Workflow for N-Alkylation using this compound

Caption: Workflow for a typical N-alkylation reaction.

General Reaction Scheme for Bifunctional Alkylation

Caption: Bifunctional reactivity of the reagent.

References

Application Notes and Protocols for Butyl 3-chloropropylsulfonate in the Preparation of Novel Therapeutic Agents

Disclaimer: Extensive literature searches did not yield specific examples of "Butyl 3-chloropropylsulfonate" being used in the synthesis of novel therapeutic agents. The following application notes and protocols are based on the well-established reactivity of analogous alkylating agents, such as other alkyl sulfonate esters and haloalkyl compounds, which are commonly employed in drug discovery and development. The principles and methods described are intended to be illustrative of how a reagent like this compound would be expected to function in similar synthetic contexts.

I. Application Notes

Alkyl sulfonate esters, a class of compounds to which this compound belongs, are potent alkylating agents widely utilized in medicinal chemistry. Their utility stems from the excellent leaving group ability of the sulfonate moiety, which facilitates the formation of new carbon-heteroatom bonds under relatively mild conditions. The primary application of such reagents is the alkylation of nucleophiles, most commonly amines, phenols, and thiols, to introduce an alkyl chain that can serve as a linker, a pharmacophore, or a group that modulates the physicochemical properties of a drug candidate.

1. Synthesis of Novel Antiviral Agents

The introduction of alkyl chains onto heterocyclic scaffolds is a common strategy in the development of antiviral drugs. This modification can enhance binding to viral enzymes or receptors, improve cell permeability, or alter the metabolic profile of the compound.

-

Application: N-alkylation of heterocyclic amines (e.g., indoles, pyrimidines, pyrazoles) is a key step in the synthesis of various antiviral agents.[1] The resulting secondary or tertiary amines can exhibit improved biological activity against a range of viruses, including Varicella-Zoster Virus (VZV) and SARS-CoV-2.[1][2] For instance, the alkylation of an indole nitrogen has been shown to be crucial for the anti-VZV activity of certain tryptamine derivatives.[1]

-

Mechanism of Action: The alkylated heterocycles can act as non-nucleoside inhibitors of viral enzymes like thymidine kinase, thereby disrupting the viral replication cycle.[1]

2. Development of Anticancer Agents: Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The synthesis of these molecules often involves the strategic alkylation of nitrogen or oxygen atoms to achieve high-affinity binding to the ATP-binding pocket of the target kinase.

-

Application in EGFR Inhibitors: The synthesis of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, such as gefitinib, involves O-alkylation of a phenol.[3] This reaction introduces a side chain that is crucial for the drug's activity. While the specific reagent in the cited synthesis is not this compound, the principle of using an alkylating agent to introduce a key pharmacophoric element is the same. Novel cyclopropanesulfonamide derivatives are also being explored as fourth-generation EGFR inhibitors.[4]

-

Application in PI3K Inhibitors: The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer.[5][6] The synthesis of PI3K inhibitors often involves the alkylation of heterocyclic cores. For example, a practical synthesis of the PI3Kα-selective inhibitor GDC-0326 involves a stereocontrolled alkylation of a phenol with a chiral lactamide mesylate.[7]

3. Preparation of GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. The development of potent and selective GPCR ligands frequently relies on the introduction of specific alkyl substituents.

-

Application in Adenosine A2B Receptor Antagonists: The adenosine A2B receptor is a target for cancer immunotherapy. The synthesis of potent and selective antagonists for this receptor has been achieved through the derivatization of xanthine scaffolds. These syntheses involve the formation of sulfonamides and the introduction of various alkyl groups to explore structure-activity relationships.[8][9][10] While not a direct alkylation with a sulfonate ester, this highlights the importance of the sulfonyl group in this class of compounds.

II. Quantitative Data

The following tables summarize the biological activity of some novel therapeutic agents synthesized using alkylation strategies analogous to what would be expected for this compound.

Table 1: Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants

| Compound ID | Target Virus Variant | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 871 | Delta (B.1.617.2) | 13.3 | >50 | >3.76 |

| 874 | Delta (B.1.617.2) | 15.6 | >50 | >3.21 |

| 1007 | Delta (B.1.617.2) | 18.9 | >50 | >2.65 |

| 871 | Beta (B.1.351) | 25.0 | >50 | >2.00 |

| 874 | Beta (B.1.351) | 49.97 | >50 | >1.00 |

| 1007 | Beta (B.1.351) | 27.5 | >50 | >1.82 |

| Data extracted from a study on the antiviral activity of uracil derivatives, where N-alkylation is a key synthetic step.[2] |

Table 2: Kinase Inhibitory Activity of Thiazolyl-Pyrazoline Derivatives against EGFR

| Compound ID | EGFR IC50 (nM) | A549 (Lung Cancer) IC50 (µM) | T-47D (Breast Cancer) IC50 (µM) |

| 7b | 83 | 8.10 | 1.66 |

| 7g | 262 | 3.92 | 0.88 |

| 7l | 171 | 7.84 | 1.21 |

| 7m | 305 | 6.53 | 0.75 |

| Erlotinib | 57 | - | - |

| Data from a study on the synthesis and biological evaluation of novel EGFR inhibitors.[11] |

Table 3: Binding Affinity of Adenosine A2B Receptor Antagonists

| Compound ID | Human A2B Ki (nM) |

| PSB-09120 (24) | 0.157 |

| PSB-0788 (17) | 0.393 |

| PSB-603 (35) | 0.553 |

| Data from the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as A2B antagonists.[9] |

III. Experimental Protocols

The following are generalized protocols for the N-alkylation of a heterocyclic amine using an alkyl sulfonate, which can be adapted for this compound.

Protocol 1: General Procedure for N-Alkylation of a Heterocyclic Amine

This protocol describes a general method for the N-alkylation of a nitrogen-containing heterocycle using an alkyl sulfonate ester in the presence of a base.

Materials:

-

Heterocyclic amine (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)

-

Base (e.g., K2CO3, Cs2CO3, or NaH) (1.5 - 3.0 eq)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

-

Stirring and heating apparatus

-

Materials for work-up and purification (e.g., water, ethyl acetate, brine, silica gel for chromatography)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the heterocyclic amine and the anhydrous solvent.

-

Add the base to the stirred solution/suspension.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Illustrative Synthesis of a Potential Antiviral Agent (Adapted from Mussela et al.[1])

This protocol is an adaptation of a reported synthesis of an N-alkylated indole derivative with potential antiviral activity.

Reaction Scheme: (Illustrative reaction of 3-(2-bromoethyl)-1H-indole with an alkylating agent)

Materials:

-

3-(2-bromoethyl)-1H-indole (1.0 eq)

-

Methyl iodide (as an example alkylating agent) (1.2 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

-

Stirring apparatus

-

Materials for work-up and purification

Procedure:

-

Dissolve 3-(2-bromoethyl)-1H-indole in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add potassium carbonate to the solution.

-

Add methyl iodide dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, pour the mixture into ice water and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the N-methylated product.

IV. Visualizations

Signaling Pathway Diagrams (DOT Language)

Caption: PI3K/Akt Signaling Pathway.[12][13][14][15][16]

Caption: EGFR Signaling Pathway.[17][18][19][20][21]

Caption: Adenosine A2A Receptor Signaling.[22][23][24][25][26]

Experimental Workflow Diagram (DOT Language)

Caption: General Experimental Workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A2B Adenosine Receptor Antagonists with Picomolar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 16. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 22. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. ashpublications.org [ashpublications.org]

- 26. researchgate.net [researchgate.net]

Application Notes and Protocols: Butyl 3-chloropropylsulfonate as a Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 3-chloropropylsulfonate is a chemical compound with the potential for application in bioconjugation as a precursor to a bifunctional linker. Its structure, containing a reactive chloropropyl group and a butyl sulfonate ester, allows for sequential chemical modifications to introduce functionalities for attaching biomolecules and payload molecules. The sulfonate moiety may also impart favorable solubility properties to the resulting conjugate.

This document provides a hypothetical framework for the utilization of this compound in bioconjugation, including its conversion to a heterobifunctional linker and subsequent conjugation to a model protein. The protocols provided are based on established principles of organic chemistry and bioconjugation and are intended as a guide for researchers to develop their own specific applications.

Chemical Properties and Proposed Role as a Linker

This compound is a monofunctional alkylating agent. To be employed as a linker, it must first be converted into a bifunctional molecule. This can be achieved by reacting the chloropropyl group with a nucleophile that introduces a second, orthogonal reactive handle. For instance, reaction with sodium azide can introduce an azide group, which is a versatile functional group for "click chemistry" reactions, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The butyl sulfonate end of the molecule is a potential site for nucleophilic attack, although it is generally less reactive than the chloropropyl group. For the purposes of this protocol, we will consider the butyl sulfonate as the more stable end, suitable for later modification or as a solubility-enhancing group.

Diagrams

Application of Butyl 3-chloropropylsulfonate in Polymer Chemistry: An Overview

Initial investigations into the applications of Butyl 3-chloropropylsulfonate in the field of polymer chemistry have revealed a significant lack of documented use. Extensive searches of scientific literature, patent databases, and chemical supplier application notes did not yield specific examples of its utilization as a monomer, initiator, chain transfer agent, or post-polymerization modification reagent.

While the chemical structure of this compound, featuring a reactive chloropropyl group and a sulfonate ester, suggests potential for various roles in polymer synthesis, there is currently no readily available information to substantiate these theoretical applications. The presence of a butyl group could influence solubility in organic solvents, while the chloropropyl group could potentially act as an electrophilic site for nucleophilic substitution reactions, and the sulfonate group could serve as a leaving group or a polar moiety.

In contrast, related compounds find established applications in polymer chemistry. For instance, various butyl acrylates are widely used as monomers in the production of a broad range of polymers and copolymers. Similarly, compounds containing sulfonate groups are utilized to introduce specific properties into polymers, such as ion-exchange capabilities or improved thermal stability. Furthermore, mercaptan-containing molecules like butyl 3-mercaptopropionate are well-known chain transfer agents used to control molecular weight in free-radical polymerizations.

The absence of "this compound" in the context of polymer chemistry literature suggests that it may not be a commercially significant or academically explored compound for these purposes. It is possible that its synthesis is not cost-effective, its reactivity does not offer advantages over existing chemicals, or the properties of the resulting polymers are not desirable.

Therefore, this document cannot provide detailed application notes or experimental protocols for the use of this compound in polymer chemistry due to the lack of available information in the public domain. Researchers, scientists, and drug development professionals interested in exploring the potential of this compound would need to conduct foundational research to determine its reactivity, polymerization kinetics, and the properties of any resulting polymers. Such research would represent a novel investigation into a previously unexplored area of polymer science.

Application Notes and Protocols for Reactions Involving Butyl 3-chloropropylsulfonate

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of specific experimental data for "Butyl 3-chloropropylsulfonate," this document provides a generalized experimental framework based on the known reactivity of analogous alkyl sulfonates and alkyl halides. This compound is anticipated to be an effective bifunctional alkylating agent, capable of participating in nucleophilic substitution reactions at two distinct sites: the carbon bearing the sulfonate ester and the carbon bearing the chloride. The sulfonate is an excellent leaving group, making the primary carbon of the propyl chain susceptible to nucleophilic attack. The chlorine atom on the same propyl chain offers a second site for alkylation, potentially allowing for the formation of heterocyclic structures or cross-linking between molecules.

General Reactivity Profile

Alkyl sulfonates are potent alkylating agents, with reactivity comparable to or exceeding that of alkyl iodides.[1] The sulfonate moiety is an excellent leaving group, facilitating S(_N)2 reactions with a wide range of nucleophiles.[2][3] The primary carbon attached to the sulfonate ester in this compound is the most probable site for initial nucleophilic attack. The presence of a chloro group on the propyl chain introduces a second electrophilic center, which is generally less reactive than the sulfonate ester. This differential reactivity can be exploited for sequential alkylations.

Common nucleophiles for reactions with alkyl sulfonates include:

Application Note 1: Synthesis of a Substituted N-(3-chloropropyl)butylamine

This protocol outlines a general procedure for the mono-alkylation of a primary amine with this compound. This reaction takes advantage of the higher reactivity of the sulfonate ester compared to the alkyl chloride, allowing for a selective initial alkylation.

Experimental Protocol

Objective: To synthesize a substituted N-(3-chloropropyl)butylamine via nucleophilic substitution.

Materials:

-

This compound

-

Primary amine (e.g., Aniline)

-

Potassium carbonate (K(_2)CO(_3)), anhydrous

-

Acetonitrile (CH(_3)CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Appropriate visualization agent for TLC (e.g., UV light, iodine chamber)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous acetonitrile to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation: Representative Yields for Amine Alkylation

The following table summarizes typical yields for the alkylation of amines with alkyl sulfonates or halides, which can be used as an estimation for the reaction with this compound.

| Nucleophile (Amine) | Alkylating Agent Type | Solvent | Base | Typical Yield (%) |

| Primary Aliphatic Amine | Alkyl Sulfonate | Acetonitrile | K(_2)CO(_3) | 75-90 |

| Primary Aromatic Amine | Alkyl Sulfonate | DMF | Cs(_2)CO(_3) | 70-85 |

| Secondary Aliphatic Amine | Alkyl Halide | THF | NaH | 65-80 |

Note: Yields are hypothetical and based on general literature for similar reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of a substituted N-(3-chloropropyl)butylamine.

Application Note 2: Intramolecular Cyclization to form a Pyrrolidinium Salt

Following the initial alkylation of a secondary amine, the resulting tertiary amine, which still contains the 3-chloropropyl group, can undergo a subsequent intramolecular cyclization to form a five-membered pyrrolidinium salt. This type of reaction is valuable in the synthesis of heterocyclic compounds.

Experimental Protocol

Objective: To synthesize a pyrrolidinium salt via intramolecular cyclization.

Materials:

-

N-alkyl-N-butyl-3-chloropropylamine (product from Application Note 1, using a secondary amine as starting material)

-

Sodium iodide (NaI), catalytic amount

-

Acetonitrile (CH(_3)CN) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Filter funnel and filter paper

-

Diethyl ether

Procedure:

-

Dissolve the N-alkyl-N-butyl-3-chloropropylamine (1.0 equivalent) in acetonitrile or DMF in a round-bottom flask.

-

Add a catalytic amount of sodium iodide (e.g., 0.1 equivalents). The iodide will facilitate the cyclization via the Finkelstein reaction, transiently forming the more reactive iodo-intermediate.

-

Heat the reaction mixture to reflux and monitor for the precipitation of the product. The reaction time will vary depending on the substrate.

-

After the reaction is complete (as indicated by the disappearance of the starting material on TLC or LC-MS), cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the salt.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Data Presentation: Representative Conditions for Cyclization

| Starting Material | Solvent | Additive | Temperature | Typical Reaction Time |

| N-aryl-N-butyl-3-chloropropylamine | DMF | NaI (cat.) | 100-120 °C | 12-24 h |

| N-benzyl-N-butyl-3-chloropropylamine | Acetonitrile | NaI (cat.) | Reflux | 6-12 h |

Note: Conditions are hypothetical and based on general principles of intramolecular alkylation.

Mandatory Visualization

Caption: Proposed reaction pathway for the intramolecular cyclization to a pyrrolidinium salt.

References

Troubleshooting & Optimization

"Butyl 3-chloropropylsulfonate" synthesis side reactions and byproducts

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl 3-chloropropylsulfonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions and the formation of byproducts.

Problem 1: Low Yield of this compound

Possible Causes:

-

Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.

-

Degradation of Reactants or Products: The sulfonyl chloride reactant is sensitive to moisture. The product, a sulfonate ester, can be susceptible to hydrolysis or nucleophilic attack under certain conditions.

-

Suboptimal Stoichiometry: An incorrect ratio of reactants (n-butanol, 3-chloropropanesulfonyl chloride, and base) can lead to a lower yield of the desired product.

-

Formation of Side Products: Competing side reactions may be consuming the reactants or the desired product.

Suggested Solutions:

-

Ensure Anhydrous Conditions: Use freshly distilled and dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Optimize Reaction Temperature: While the reaction is typically run at low temperatures (0 °C to room temperature) to minimize side reactions, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate.

-

Adjust Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to determine the optimal reaction time.

-

Verify Stoichiometry: Carefully measure and use the correct molar ratios of all reactants. A slight excess of the alcohol and base is sometimes used to ensure complete consumption of the sulfonyl chloride.

-

Investigate and Minimize Side Reactions: Refer to the sections below on specific byproducts to understand how to mitigate their formation.

Problem 2: Presence of Butyl Chloride as a Byproduct